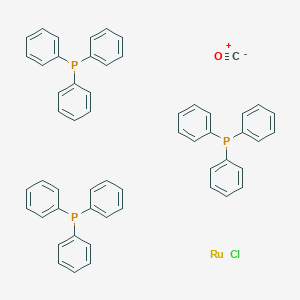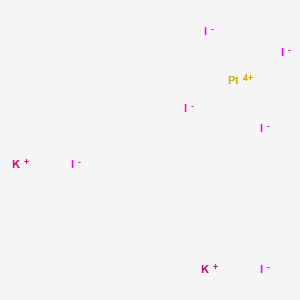
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) is a coordination compound that features a zirconium ion coordinated with a ligand containing trifluoromethyl and oxo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) typically involves the reaction of zirconium salts with the appropriate ligand precursor. One common method is to react zirconium tetrachloride with (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-ol in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium compound. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and rigorous control of reaction conditions are crucial to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state zirconium species.
Reduction: It can be reduced to lower oxidation state zirconium species.
Substitution: Ligands in the coordination sphere of zirconium can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or by heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium oxides, while reduction can produce zirconium hydrides. Substitution reactions can result in the formation of new zirconium complexes with different ligands.
科学的研究の応用
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool for biological imaging and diagnostics.
Industry: It is used in the production of specialty chemicals and in processes requiring high-performance catalysts.
作用機序
The mechanism by which (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) exerts its effects involves coordination chemistry principles. The zirconium ion acts as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates. The trifluoromethyl and oxo groups in the ligand can also participate in electron transfer processes, enhancing the reactivity of the compound.
類似化合物との比較
Similar Compounds
Zirconium tetrachloride: A common zirconium compound used in similar applications.
Zirconium acetylacetonate: Another zirconium complex with different ligands.
Zirconium oxalate: A zirconium compound with oxalate ligands.
Uniqueness
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) is unique due to the presence of the trifluoromethyl group, which imparts distinctive electronic properties to the compound. This makes it particularly useful in applications requiring strong electron-withdrawing effects and high stability.
特性
IUPAC Name |
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H5F3O2.Zr/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/q;;;;+4/p-4/b4*4-2-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYHZWGGPPBCMA-UVSRJUEXSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F12O8Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)













